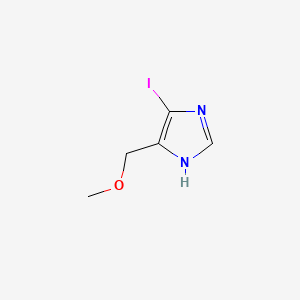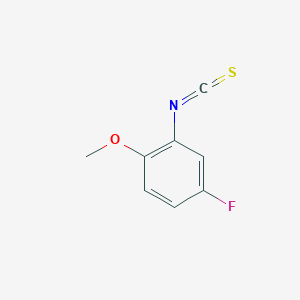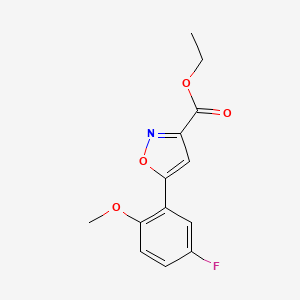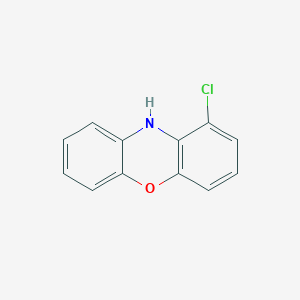
Iron tmhd
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
TRIS(2,2,6,6-TETRAMETHYL-3,5-HEPTANEDIONATO)IRON(III): This compound is widely used as a precursor in the formation of various thin films and mixed-conducting ceramic films .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of TRIS(2,2,6,6-TETRAMETHYL-3,5-HEPTANEDIONATO)IRON(III) typically involves the reaction of iron(III) chloride with 2,2,6,6-tetramethyl-3,5-heptanedione in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or methanol under reflux conditions .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The reaction conditions are optimized for higher yields and purity. The product is often recrystallized to achieve the desired purity level .
Análisis De Reacciones Químicas
Types of Reactions: TRIS(2,2,6,6-TETRAMETHYL-3,5-HEPTANEDIONATO)IRON(III) undergoes various chemical reactions, including:
Oxidation: It can participate in oxidation reactions where the iron center is further oxidized.
Reduction: The compound can be reduced to lower oxidation states of iron.
Substitution: Ligand exchange reactions where the 2,2,6,6-tetramethyl-3,5-heptanedionate ligands are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrazine are used.
Substitution: Ligand exchange reactions often use other diketones or phosphines as reagents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iron(IV) complexes, while reduction can produce iron(II) complexes .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, TRIS(2,2,6,6-TETRAMETHYL-3,5-HEPTANEDIONATO)IRON(III) is used as a precursor for the formation of various thin films, including barium ferrite (BaFe_12O_19) thin films on substrates like aluminum oxide .
Biology and Medicine: While its direct applications in biology and medicine are limited, the compound’s derivatives and related complexes are studied for their potential biological activities and as models for metalloenzymes .
Industry: In the industrial sector, this compound is used in the production of mixed-conducting ceramic films of strontium-cobalt-iron perovskite phases. These films have applications in solid oxide fuel cells and other electronic devices .
Mecanismo De Acción
The mechanism of action of TRIS(2,2,6,6-TETRAMETHYL-3,5-HEPTANEDIONATO)IRON(III) involves its role as a precursor in various chemical processes. The iron center can undergo redox reactions, facilitating the formation of thin films and ceramic materials. The molecular targets and pathways involved are primarily related to its coordination chemistry and the ability to form stable complexes with various ligands .
Comparación Con Compuestos Similares
TRIS(2,2,6,6-TETRAMETHYL-3,5-HEPTANEDIONATO)MANGANESE(III): Similar in structure but contains manganese instead of iron.
TRIS(2,2,6,6-TETRAMETHYL-3,5-HEPTANEDIONATO)EUROPIUM(III): Contains europium and is used as an NMR shift reagent and in light-emitting diodes.
TRIS(2,2,6,6-TETRAMETHYL-3,5-HEPTANEDIONATO)DYSPROSIUM(III): Contains dysprosium and is used in various magnetic and luminescent applications.
Uniqueness: TRIS(2,2,6,6-TETRAMETHYL-3,5-HEPTANEDIONATO)IRON(III) is unique due to its specific applications in the formation of barium ferrite thin films and mixed-conducting ceramic films. Its iron center allows for specific redox chemistry that is not as prevalent in its manganese or europium counterparts .
Propiedades
Fórmula molecular |
C33H60FeO6 |
|---|---|
Peso molecular |
608.7 g/mol |
Nombre IUPAC |
5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one;iron |
InChI |
InChI=1S/3C11H20O2.Fe/c3*1-10(2,3)8(12)7-9(13)11(4,5)6;/h3*7,12H,1-6H3; |
Clave InChI |
WLITYJBILWOYFF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.[Fe] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-Chloro-3-(trifluoromethyl)phenyl]-2-pyrrolidinone](/img/structure/B13695384.png)
![Ethyl 1-[(2-chlorophenyl)methyl]pyrazole-4-carboxylate](/img/structure/B13695391.png)
![3-(Oxetan-3-yl)-3,9-diazaspiro[5.5]undecane](/img/structure/B13695396.png)
![3-[(3-Nitrophenyl)amino]cyclohexanol](/img/structure/B13695398.png)
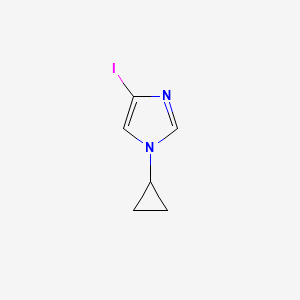
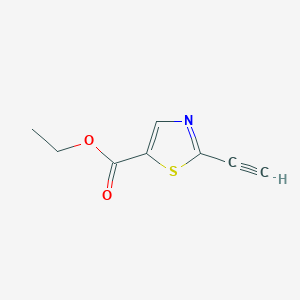
![2-[3-(Trifluoromethyl)phenyl]-1H-imidazole-5-carbaldehyde](/img/structure/B13695417.png)
